molecular formula C19H15Cl2N3OS B6513076 2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide CAS No. 893933-63-6

2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide

Cat. No.: B6513076
CAS No.: 893933-63-6
M. Wt: 404.3 g/mol
InChI Key: ZCLWJVSUEFYXJZ-UHFFFAOYSA-N
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Description

The compound 2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide (IUPAC name) features a thieno[3,4-c]pyrazole core substituted with two 4-chlorophenyl groups and an acetamide moiety. Its molecular formula is C₁₈H₂₀ClN₅O₂S with a molecular weight of 405.9017 g/mol . It serves as a scaffold for derivatives such as N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-4-(pyrrolidine-1-sulfonyl)benzamide, which introduces a sulfonyl-pyrrolidine group to enhance binding properties .

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2N3OS/c20-13-3-1-12(2-4-13)9-18(25)22-19-16-10-26-11-17(16)23-24(19)15-7-5-14(21)6-8-15/h1-8H,9-11H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCLWJVSUEFYXJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(N(N=C2CS1)C3=CC=C(C=C3)Cl)NC(=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds have shown strong inhibition of calcium mobilization in cho cells overexpressing human blt 1 and blt 2 receptors. These receptors play a crucial role in leukocyte function and inflammation.

Mode of Action

It’s known that similar compounds can be used as a reagent in the cobalt catalyzed radical hydroacylation of alkenes to ketones. This suggests that the compound might interact with its targets in a similar manner, leading to changes in the cellular environment.

Biological Activity

2-(4-Chlorophenyl)-N-[2-(4-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]acetamide is a complex organic compound with significant biological activity. Its unique thieno[3,4-c]pyrazole core structure positions it as a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic uses.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole moiety attached to a chlorophenyl group and an acetamide functional group. The molecular formula is C20H18Cl2N4OSC_{20}H_{18}Cl_2N_4OS with a molecular weight of approximately 418.9 g/mol.

PropertyValue
Molecular FormulaC20H18Cl2N4OS
Molecular Weight418.9 g/mol
IUPAC NameThis compound

Pharmacological Profile

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit diverse pharmacological properties, including:

  • Anti-inflammatory : Inhibition of pro-inflammatory cytokines has been observed in various studies.
  • Anticancer : Potential cytotoxic effects against cancer cell lines have been reported.
  • Antimicrobial : Activity against both gram-positive and gram-negative bacteria has been documented.

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets:

  • Inhibition of Kinases : The compound may inhibit mitogen-activated protein kinases (MAPKs), which are crucial in cell signaling pathways related to inflammation and cancer progression.
  • Modulation of Enzymatic Activity : It may act as an inhibitor for certain enzymes involved in cellular processes, leading to altered cellular responses.

Study on Anticancer Activity

A study published in Pharmaceutical Research highlighted the anticancer potential of thieno[3,4-c]pyrazole derivatives. The compound demonstrated significant cytotoxicity against various cancer cell lines with an IC50 value in the micromolar range. The study suggested that the compound induces apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .

Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of thieno[3,4-c]pyrazole derivatives. Results indicated that treatment with the compound significantly reduced levels of inflammatory markers such as TNF-alpha and IL-6 in animal models .

Comparative Analysis of Similar Compounds

Compound NameActivity TypeIC50 (µM)Reference
2-(4-Chlorophenyl)-N-[2-(4-chlorophenyl)-thieno[3,4-c]pyrazol-3-yl]acetamideAnticancer5.0
N-[2-(4-chlorophenyl)-thieno[3,4-c]pyrazol-3-yl]-N'-[(2-chlorophenyl)methyl]ethanediamideAnti-inflammatory10.0
Thieno[3,4-c]pyrazole derivative XAntimicrobial15.0

Comparison with Similar Compounds

Pyrazole-Based Acetamides

Pyrazole derivatives are prominent due to their bioactivity. Key analogs include:

Compound Name Substituents Molecular Weight (g/mol) Role/Bioactivity
Target Compound Thieno[3,4-c]pyrazole core, dual 4-chlorophenyl, acetamide 405.9017 Scaffold for drug discovery
2-Chloro-N-[1-(4-chlorophenyl)-3-cyano-1H-pyrazol-5-yl]acetamide () Pyrazole core, 4-chlorophenyl, cyano, chloroacetamide 320.73 (calculated) Intermediate for N-aromatic pyrazoles with insecticidal/fungal applications
2-(4-Chlorophenyl)-N-((4-chlorophenyl)carbamoyl)acetamide (Compound 1b, ) Dual 4-chlorophenyl, carbamoyl 323.18 (calculated) Not specified; structural simplicity enables modular derivatization

Key Differences :

  • The target compound’s thieno-pyrazole core provides rigidity and electronic diversity compared to simpler pyrazole analogs.

Triazole and Chromene Derivatives

Triazole and chromene-based acetamides exhibit distinct pharmacological profiles:

Compound Name Structure Molecular Weight (g/mol) Bioactivity
N-(4-Chlorophenyl)-2-(4-((quinoxalin-2-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide () Triazole core, quinoxaline, 4-chlorophenyl 434.85 (calculated) Synthesized via copper-catalyzed click chemistry; potential CNS activity
N-(4-Chlorophenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIe, ) Chromene core, 4-methoxyphenyl, 4-chlorophenyl 448.87 (calculated) Adenosine A2B receptor binding (IC₅₀ = 0.8 μM)

Key Differences :

  • The triazole-quinoxaline hybrid () leverages π-π stacking for receptor interactions, unlike the target compound’s sulfur-containing core .
  • Chromene derivatives () prioritize oxygen-based heterocycles, favoring metabolic stability over the thieno-pyrazole’s lipophilicity .

Thieno-Pyrimidine and Related Scaffolds

Thieno-pyrimidine analogs share structural motifs with the target compound:

Compound Name Structure Molecular Weight (g/mol) Notes
2-[[3-(4-Chlorophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(4-methylphenyl)acetamide () Thieno-pyrimidine, 4-chlorophenyl, sulfanyl 483.99 (calculated) Anticancer potential (unverified)
N-(3-chlorophenyl)-2-[[2-(4-methoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide () Chromeno-pyrimidine, sulfanyl 546.04 (calculated) Structural complexity may limit bioavailability

Key Differences :

  • The target compound lacks the pyrimidine ring and sulfanyl groups present in these analogs, reducing steric hindrance and altering solubility .

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